molecular formula H5Ta B148043 Tantalum CAS No. 13981-95-8

Tantalum

Cat. No. B148043
Key on ui cas rn: 13981-95-8
M. Wt: 185.988 g/mol
InChI Key: IXLUAASAZOAMKH-UHFFFAOYSA-N
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Patent
US04189433

Procedure details

50 g of 4-methoxy-1,2-benzisothiazole are suspended in 700 ml of acetic acid containing 10% by weight of hydrogen bromide and 5 g of red phosphorus, and the suspension is heated in a tantalum autoclave at 100° C. for 30 hours. When it has cooled, the product is concentrated under reduced pressure and the residue is partitioned between methylene chloride and 2 N sodium hydroxide solution. The aqueous phase is freed from insoluble matter by filtration, and is washed with methylene chloride, acidified with hydrochloric acid and finally extracted repeatedly with methylene chloride. The combined extracts are dried over magnesium sulfate and concentrated under reduced pressure. 32 g (65% of theory) of 4-hydroxy-1,2-benzisothiazole of melting point 133°-134° C. are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
red phosphorus
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.Br>C(O)(=O)C.[Ta]>[OH:2][C:3]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=CC2=C1C=NS2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
red phosphorus
Quantity
5 g
Type
reactant
Smiles
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ta]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When it has cooled
CONCENTRATION
Type
CONCENTRATION
Details
the product is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between methylene chloride and 2 N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The aqueous phase is freed from insoluble matter by filtration
WASH
Type
WASH
Details
is washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
finally extracted repeatedly with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1C=NS2
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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